molecular formula C20H18N4O3 B2663269 N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide CAS No. 1421499-84-4

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2663269
CAS No.: 1421499-84-4
M. Wt: 362.389
InChI Key: DFVRTQJGKPMCBU-UHFFFAOYSA-N
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Description

The compound N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a structurally complex molecule featuring a furan-substituted imidazole core linked to a phenylisoxazole carboxamide group via an ethyl chain. Its design incorporates multiple heterocyclic systems, which are often employed in medicinal chemistry to enhance binding specificity and metabolic stability.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-24-13-16(17-8-5-11-26-17)22-19(24)9-10-21-20(25)15-12-18(27-23-15)14-6-3-2-4-7-14/h2-8,11-13H,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVRTQJGKPMCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several key functional groups:

  • Furan ring : Known for its role in various biological activities.
  • Imidazole ring : Often associated with pharmacological properties.
  • Isosazole moiety : Contributes to the compound's overall reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of furan and imidazole intermediates .
  • Coupling reactions to form the isoxazole structure .
  • Carboxamide formation through amide coupling techniques .

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a related imidazolinyl compound demonstrated high potential against lung cancer cell lines:

Cell LineIC50 (μM)
A5492.12 ± 0.21
HCC8275.13 ± 0.97
NCI-H3580.85 ± 0.05

These results indicate that structural modifications can enhance the anticancer efficacy, suggesting that the imidazole component plays a crucial role in activity against cancer cells .

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for its antimicrobial effects. Studies on nitrogen-based heterocycles have shown promising antibacterial activity:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus≤0.25
Escherichia coli>200
Enterococcus faecium16

These findings highlight the potential of this class of compounds in combating bacterial infections, particularly against resistant strains .

The biological activity of this compound may be attributed to various mechanisms:

  • Inhibition of DNA synthesis : Compounds with similar structures have been shown to interfere with nucleic acid metabolism in cancer cells.
  • Disruption of cell membrane integrity : Antimicrobial properties may arise from damaging bacterial membranes, leading to cell lysis.
  • Modulation of signaling pathways : Potential interactions with key cellular pathways involved in proliferation and apoptosis.

Case Studies

Several case studies have investigated the efficacy and safety profiles of compounds related to this compound:

  • Study on Lung Cancer Cells : A study highlighted that derivatives showed selective toxicity towards lung cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic index .
  • Antimicrobial Screening : Another study reported that certain derivatives exhibited significant activity against Gram-positive bacteria with minimal cytotoxicity to human cells, suggesting their potential as lead compounds for antibiotic development .

Scientific Research Applications

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/ConditionsObservations
AntibacterialS. aureus, E. coliSignificant inhibition observed in vitro .
AntiviralVarious virusesRelated compounds show promise against viral infections .
NeurologicalMetabotropic glutamate receptorsPotential modulation effects observed.

Case Study 1: Antibacterial Activity

In a study conducted by Zha et al., various nitrogen-based heterocyclic compounds were synthesized and tested against common bacterial strains. The results indicated that compounds similar to N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide exhibited considerable antibacterial properties, outperforming some conventional antibiotics .

Case Study 2: Neuropharmacological Potential

Research into the modulation of metabotropic glutamate receptors has highlighted the importance of compounds like this compound in developing treatments for neurological disorders. Preliminary findings suggest that enhancing receptor activity could lead to improved outcomes in managing conditions such as depression and schizophrenia.

Comparison with Similar Compounds

Table 1: Structural Comparison of Heterocyclic Compounds

Compound Core Heterocycles Key Substituents Linker Type
Target Compound Imidazole, Isoxazole Furan-2-yl, Phenyl Ethyl chain
9a () Benzimidazole, Thiazole, Triazole 4-Phenylthiazole Phenoxymethyl-triazole
9c () Benzimidazole, Thiazole, Triazole 4-Bromophenylthiazole Phenoxymethyl-triazole

Substituent Effects on Physicochemical Properties

The aryl substituents in analogous compounds significantly influence properties such as solubility and binding affinity:

  • Electron-Withdrawing Groups (EWGs) : Compound 9c (4-bromophenyl) in showed enhanced docking interactions compared to 9d (4-methylphenyl), suggesting EWGs like bromine may improve target binding through hydrophobic or halogen-bonding interactions .
  • Electron-Donating Groups (EDGs) : Compounds with EDGs (e.g., 4-methoxyphenyl in 9e ) may exhibit increased solubility but reduced membrane permeability due to higher polarity .
  • Furan vs. Benzodioxol : The target compound’s furan moiety (–5) contrasts with the benzodioxol group in ’s compound. Furan’s smaller size may reduce steric hindrance, while benzodioxol’s cyclic ether system could enhance oxidative stability .

Table 2: Substituent Impact on Key Properties

Substituent Example Compound Effect on Solubility Effect on Binding Affinity
4-Bromophenyl 9c () Decreased Increased (halogen bonding)
4-Methoxyphenyl 9e () Increased Variable (polar interactions)
Furan-2-yl Target Compound Moderate Potential π-π stacking

Q & A

Q. How to address hygroscopicity issues during experimental handling?

  • Methodology :
  • Lyophilization : Store the compound as a lyophilized powder under argon.
  • Solvent Selection : Use anhydrous DMSO for dissolution; avoid hygroscopic solvents like DMF.
  • Karl Fischer Titration : Monitor water content (<0.1% w/w) during storage .

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